molecular formula C7H4BrClF3NO B1403231 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline CAS No. 115844-00-3

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline

Cat. No. B1403231
CAS RN: 115844-00-3
M. Wt: 290.46 g/mol
InChI Key: NUCJNDMRLBQJAH-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” is an organic compound. It is similar to compounds like “4-Bromo-2-(trifluoromethyl)aniline” which has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” consists of a phenyl group bound to a pyrazole . It has a molecular formula of C7H4BrClF3NO. The compound has a molecular weight of 256.02 .


Physical And Chemical Properties Analysis

“4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” is a white crystalline powder with a melting point of 121-123 °C. It has a refractive index of 1.5130, a boiling point of 98-100 °C/15 mmHg, and a density of 1.691 g/mL at 25 °C .

Scientific Research Applications

Potential Use in Nonlinear Optical Materials

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline has potential applications in nonlinear optical (NLO) materials. Studies involving similar compounds, such as 4-bromo-3-(trifluoromethyl)aniline, have explored their vibrational analysis and theoretical computations, which are significant for understanding the properties essential for NLO applications. Such compounds have been analyzed using Fourier Transform-Infrared and Fourier Transform-Raman techniques, and computational methods like density functional theory to understand hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (Revathi et al., 2017).

Applications in Agrochemical Intermediates

An important aspect of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline is its role as an intermediate in agrochemical synthesis. For example, 2,6-dibromo-4-trifluoromethoxy aniline, a closely related compound, has been synthesized as an agrochemical intermediate, demonstrating the potential utility of similar compounds in this field. The process involved brominating agents and methylene dichloride-water as a solvent, achieving high yield and purity (Ding Zhi-yuan, 2011).

Role in Crystal Structure Formation

Compounds like 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline contribute to the formation of crystal structures due to their specific substituents. Studies on similar aniline derivatives have shown how chloro, bromo, and other substituents affect the crystal structures, indicating the potential role of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline in forming unique crystal structures (Dey et al., 2003).

Epoxy Systems with Improved Water Resistance

Another application is in the field of epoxy systems, where compounds like N,N-Bis(2, 3-epoxypropyl) aniline containing bromo, chloro, and trifluoromethyl substituents have been synthesized and cured with aromatic diamines. These studies suggest that similar compounds can significantly improve water resistance in epoxy systems, which is valuable in various industrial applications (Johncock & Tudgey, 1983).

Safety And Hazards

“4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation .

properties

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCJNDMRLBQJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235890
Record name 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline

CAS RN

115844-00-3
Record name 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115844-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-3-trifluoromethoxy-phenylamine (2.0 g, 7.8 mmol) in ACN (60 mL) was slowly added a solution of N-chlorosuccinimide (1.0 g, 7.8 mmol) in ACN (40 mL). The reaction mixture was heated at 60° C. overnight and extracted with ethyl actetate/water. The organic layer was dried over sodium sulfate and purified by flash chromatography (40 g column, 100% hexanes to 10% EtOAc:hexanes) to produce the desired product as an orange-ish colored oil (1.4 g, 64% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
64%

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